molecular formula C8H9NO3 B2577164 Methyl 2-hydroxy-6-methylpyridine-3-carboxylate CAS No. 51146-06-6

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate

Cat. No.: B2577164
CAS No.: 51146-06-6
M. Wt: 167.164
InChI Key: QCXBGGVIGMAIJF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-methylpyridine-3-carboxylate typically involves the esterification of 2-hydroxy-6-methylpyridine-3-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-keto-6-methylpyridine-3-carboxylate.

    Reduction: Formation of 2-hydroxy-6-methylpyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.

    6-Methyl-2-pyridinol: Similar structure but with a hydroxyl group instead of a carboxylate ester.

    6-Methyl-2-pyridone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate is unique due to the presence of both hydroxyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXBGGVIGMAIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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